molecular formula C8H6F3I B1400498 4-Iodo-2-methyl-1-(trifluoromethyl)benzene CAS No. 930599-57-8

4-Iodo-2-methyl-1-(trifluoromethyl)benzene

Cat. No. B1400498
M. Wt: 286.03 g/mol
InChI Key: VVIDIHOUJXGOHT-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-1-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 930599-57-8 . It has a molecular weight of 286.04 . The IUPAC name for this compound is 4-iodo-2-methyl-1-(trifluoromethyl)benzene .


Molecular Structure Analysis

The InChI code for 4-Iodo-2-methyl-1-(trifluoromethyl)benzene is 1S/C8H6F3I/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,1H3 . The InChI key is VVIDIHOUJXGOHT-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific reactions involving 4-Iodo-2-methyl-1-(trifluoromethyl)benzene are not available, similar compounds like 4-Iodobenzotrifluoride have been involved in reactions such as the copper-free Sonogashira cross-coupling reaction .


Physical And Chemical Properties Analysis

4-Iodo-2-methyl-1-(trifluoromethyl)benzene is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

1. Catalyst in Trifluoromethylation

Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, using hypervalent iodine reagents like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. This process demonstrates the involvement of radical species and is typically carried out in chloroform solvent at 70 °C, showing a significant induction period (Mejía & Togni, 2012).

2. Synthesis of Iodobenzene Derivatives

Iodobenzene derivatives, like 4-Iodo-2-methyl-1-(trifluoromethyl)benzene, can be synthesized from reactions involving iodine. These reactions can be accelerated by UV irradiation, leading to high-to-excellent yields. Such a process is applicable to various derivatives, including those synthesized as geometric mixtures, demonstrating versatility in chemical synthesis (Matsumoto, Takase, & Ogura, 2008).

3. Formation of Azobenzene Liquid Crystal Intermediate

A novel intermediate of (4-Iodo-phenyl)-(4-trifluoromethyl-phenyl)-diazene for azobenzene liquid crystal is synthesized using 4-Trifluoromethyl-phenylamine. This process involves oxidation and coupling steps to produce a yellow solid, indicating its potential application in liquid crystal technology (Wang et al., 2014).

4. Reactivity in Halogen Bonding Studies

In the study of halogen bonding, such as in the binding mode analysis of specific ligands with the pyruvate dehydrogenase complex, 4-Iodo-2-methyl-1-(trifluoromethyl)benzene derivatives play a role. The understanding of these interactions is essential for the development of more potent inhibitors and antifungal compounds (He et al., 2020).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

4-iodo-2-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3I/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIDIHOUJXGOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-methyl-1-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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